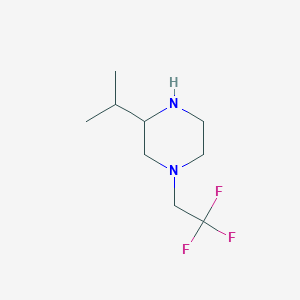

3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine

描述

属性

IUPAC Name |

3-propan-2-yl-1-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2/c1-7(2)8-5-14(4-3-13-8)6-9(10,11)12/h7-8,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOQYHIIZAOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with appropriate alkylating agents. One common method involves the use of 2,2,2-trifluoroethyl bromide and isopropyl bromide as alkylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

化学反应分析

Types of Reactions

3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with substituted nucleophiles replacing the trifluoroethyl group.

科学研究应用

Medicinal Chemistry

The piperazine scaffold is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active compounds. The incorporation of trifluoroethyl groups into piperazine derivatives has been shown to enhance pharmacological properties, including solubility and bioavailability. Studies have indicated that modifications to the piperazine structure can lead to compounds with significant antitumor activity.

Antitumor Activity

Research has demonstrated that compounds containing the piperazine moiety exhibit potent antitumor activities. For instance, a derivative of celastrol with a piperazine structure showed improved cytotoxicity against cancer cell lines such as MCF-7 and Panc-1, with IC50 values significantly lower than those of the parent compound . This suggests that the trifluoroethyl substitution may play a role in enhancing the compound's efficacy.

In addition to antitumor properties, compounds based on the piperazine structure have been evaluated for their effects on various biological targets:

Hsp90 Inhibition

A study reported that certain piperazine derivatives disrupt the Hsp90-Cdc37 interaction, leading to significant antitumor effects. The compound exhibited an IC50 value of 4.71 µM against this target, indicating its potential as a therapeutic agent in cancer treatment .

Cell Cycle Arrest

Piperazine-containing compounds have also been shown to induce cell cycle arrest in cancer cells. For example, one derivative caused G0/G1 phase arrest and apoptosis in Panc-1 cells, suggesting mechanisms through which these compounds exert their cytotoxic effects .

Case Studies

Several case studies illustrate the successful application of piperazine derivatives in drug development:

- Case Study 1 : A series of piperazine derivatives were synthesized and evaluated for their activity against HepG2 and MDA-MB-231 cancer cell lines. The most active compound demonstrated IC50 values comparable to established drugs like epirubicin .

- Case Study 2 : Researchers synthesized various emodin derivatives with piperazine structures that showed enhanced antiproliferative activity against multiple cancer cell lines. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

作用机制

The mechanism of action of 3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group (aliphatic) in the target compound may enhance metabolic stability compared to aryl-trifluoromethyl groups, which are prone to oxidative metabolism .

- Electron-Withdrawing Properties : Both trifluoroethyl and trifluoromethyl groups withdraw electrons, but the former’s aliphatic nature may reduce π-π stacking interactions critical for binding to aromatic receptor pockets .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Aliphatic trifluoroethyl groups resist CYP450-mediated oxidation better than aryl-trifluoromethyl groups, as seen in 1-(3-chlorophenyl)piperazine derivatives .

生物活性

3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative with significant potential in biological applications. Its unique structure, featuring both a propan-2-yl and a trifluoroethyl group, enhances its lipophilicity and ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

The compound's structure can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₆F₃N |

| Molecular Weight | 201.24 g/mol |

| Functional Groups | Piperazine, Trifluoroethyl |

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoroethyl group enhances the compound's lipophilicity, facilitating membrane permeability and intracellular interactions. The piperazine ring allows for hydrogen bonding and other interactions with active sites of enzymes, modulating their activity effectively.

Enzyme Interaction

Research indicates that this compound can affect enzyme function by altering catalytic activity or inhibiting specific pathways. For example, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines. Specific IC50 values indicate significant potency against certain types of tumors .

- Neuropharmacology : The compound may modulate neurotransmitter systems due to its structural similarities with known neuroactive agents. Its effects on chemokine receptors have been noted, which are relevant in neuroinflammatory conditions .

Case Studies

- In Vitro Studies : In a study examining the effects on various cancer cell lines (e.g., MDA-MB-231), this compound demonstrated an IC50 value of approximately 0.126 μM, indicating strong inhibitory effects on cell proliferation compared to standard treatments like 5-Fluorouracil .

- In Vivo Studies : Animal models have shown that this compound can inhibit tumor metastasis effectively. For instance, in a BALB/c nude mouse model inoculated with cancer cells, treatment with the compound over a period of 30 days resulted in reduced metastatic nodules compared to control groups .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. It has been classified as having moderate skin irritation potential and serious eye damage risk (Category 2) according to standard toxicity classifications . Further studies are required to fully understand its long-term safety profile.

常见问题

Basic Research Questions

Q. How can synthetic routes for 3-(Propan-2-yl)-1-(2,2,2-trifluoroethyl)piperazine be optimized to improve yield and purity?

- Methodology : Optimize reaction conditions by varying solvents (e.g., DMF or DCM), bases (e.g., K₂CO₃), and reaction times. For example, propargyl bromide coupling to piperazine derivatives in DMF with K₂CO₃ at room temperature achieves moderate yields, but purification via silica gel chromatography (ethyl acetate:hexane, 1:8) enhances purity .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., 1.2 equiv. of azidobenzene derivatives in click chemistry reactions) to minimize side products .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques : Use NMR (¹H/¹³C) to confirm substituent positions on the piperazine ring. X-ray diffraction (XRD) provides precise structural data, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) critical for supramolecular assembly .

- Case Study : Piperazine inclusion complexes analyzed via XRD showed thermal stability up to 200°C, relevant for drug formulation .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach : Use in vitro assays to evaluate antimicrobial, analgesic, or anticancer potential. For example, test inhibition of bacterial biofilms or cytotoxicity against cancer cell lines (e.g., MCF-7). Infiltration anesthesia models in rodents can assess local anesthetic activity, with duration and efficacy compared to lidocaine .

- Metrics : Measure IC₅₀ values for antiproliferative effects or ED₅₀ for analgesic activity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern the pharmacological profile of this compound derivatives?

- SAR Insights : The trifluoroethyl group enhances lipophilicity and metabolic stability, while the propan-2-yl substituent may sterically hinder off-target interactions. Compare analogs with varying substituents (e.g., fluorophenyl vs. nitro groups) to quantify effects on receptor binding .

- Data Source : Modify substituents via Suzuki-Miyaura cross-coupling or click chemistry and correlate changes with activity .

Q. How can molecular docking and dynamics simulations predict target interactions for this compound?

- Protocol : Dock the compound into active sites of targets (e.g., T-type calcium channels, serotonin receptors) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability. For example, piperazine derivatives with fluorophenyl groups show high affinity for 5-HT₂A receptors .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in toxicity and efficacy data for piperazine derivatives?

- Case Analysis : Beta-cyclodextrin inclusion complexes reduce toxicity but may lower bioactivity. Balance this by optimizing molar ratios or using prodrug strategies. For example, cyclodextrin-modified piperazines in showed reduced toxicity but required higher doses for efficacy .

- Experimental Design : Conduct dose-response studies in parallel with toxicity assays (e.g., hemolysis, hepatocyte viability) to identify therapeutic windows .

Q. How can QSAR models guide the design of novel derivatives with enhanced renin inhibition?

- Model Development : Use a dataset of 80 piperazine/keto-piperazine derivatives with log(IC₅₀) values. Apply MLR or PLS regression to correlate descriptors (e.g., logP, polar surface area) with activity. Pfizer’s keto-piperazine renin inhibitors achieved oral bioavailability >80% via QSAR-driven optimization .

- Validation : Test top-predicted compounds in in vivo pharmacokinetic studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。